N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide is an organic compound known for its complex molecular structure that exhibits unique chemical properties. It finds applications in various scientific fields, ranging from chemistry to medicine and industrial processes. The compound's intriguing arrangement includes a trifluoromethyl group and a pyrazolylidene moiety, making it an interesting subject for scientific research and industrial utilization.
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification .
Mode of Action
The compound acts as an inhibitor of CA IX . By selectively inhibiting this enzyme, the compound can potentially disrupt the metabolic adaptations of tumor cells, making it a promising candidate for antiproliferative agents .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is crucial for tumor cells to survive in hypoxic conditions. By inhibiting CA IX, the compound disrupts this pathway, potentially leading to the death of tumor cells .
Result of Action
The compound has shown significant antiproliferative activity against certain cancer cell lines . For instance, some derivatives of the compound demonstrated a significant inhibitory effect against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, one derivative was able to induce apoptosis in MDA-MB-231 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide involves several steps starting with the preparation of intermediate compounds. The common synthetic route includes:
Reacting trifluoroacetylpyrazolone with an appropriate amine to form an intermediate compound.
This intermediate is then subjected to further reactions under specific conditions to introduce the benzenesulfonamide moiety.
The final compound is obtained through a series of purification processes, ensuring the desired purity and structure.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production. Large-scale reactors and automated systems are employed to handle the complex reactions and purifications.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: : Reduction reactions can transform the sulfonamide group into other functional groups such as amines.
Substitution: : Various substitution reactions can occur, especially at the benzene ring and the pyrazole moiety.
Oxidation: : Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, under controlled temperatures and pH.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under an inert atmosphere to prevent unwanted side reactions.
Substitution: : Reagents such as halogens or alkylating agents are used in the presence of catalysts to facilitate substitution reactions.
Major Products: The major products from these reactions depend on the reaction conditions and the reagents used. Oxidation typically yields sulfone derivatives, while reduction leads to amines. Substitution reactions can introduce various functional groups to the benzene or pyrazole rings.
Scientific Research Applications
N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide has several scientific research applications:
Chemistry: : It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: : The compound is used in biological studies to investigate its effects on various biochemical pathways and cellular processes.
Industry: : The compound is utilized in the development of advanced materials and chemical processes, benefiting from its stability and reactivity.
Comparison with Similar Compounds
Compared to other similar compounds, N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
N,N-dimethyl-4-aminobenzenesulfonamide
3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden derivatives
This compound's unique structure offers advantages in terms of reactivity, stability, and potential biological activity, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N,N-dimethyl-4-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S/c1-20(2)24(22,23)9-5-3-8(4-6-9)17-7-10-11(13(14,15)16)18-19-12(10)21/h3-7H,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXDWXRVCBOIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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